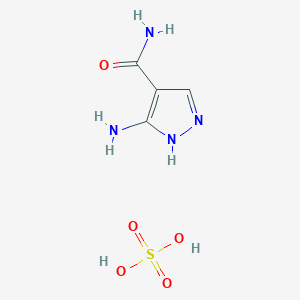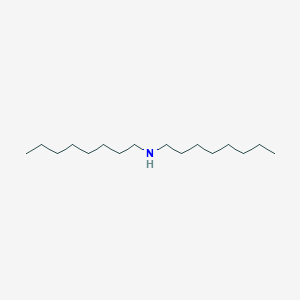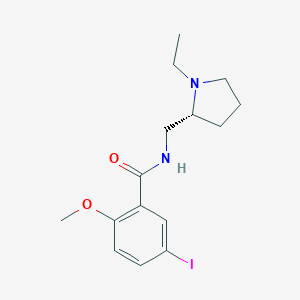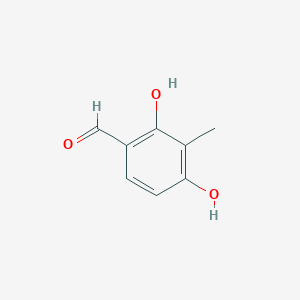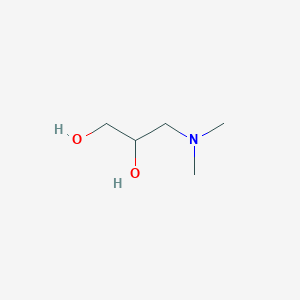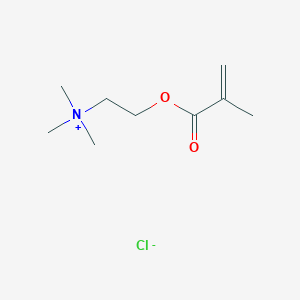
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride
説明
“(2-(Methacryloyloxy)ethyl)trimethylammonium chloride” is a chemical compound with the molecular formula C9H18ClNO2 and a molecular weight of 207.7 . It is used in the synthesis of a variety of materials, including cationic polymers and polymer brushes . It is also used in the production of antibacterial hydrogels .
Synthesis Analysis
This compound can be synthesized by radical polymerization . The reagents used in the synthesis include “(2-methacryloyloxyethyl) trimethylammonium chloride” (75%), “N, N′-methylene-bis-acrylamide” (99%), and ammonium persulfate (98%) . Another method involves the use of copper-catalyzed atom transfer radical polymerization (ATRP) in 2,2,2-trifluoroethanol (TFE) at 60 °C .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as Fourier transform infrared spectroscopy, solid-state NMR spectroscopy, and X-ray diffraction . The 13C NMR spectra of the carbonyl region of the resulting poly(MTAC)s revealed that syndiotactic-rich configurations were produced by ATRP of MTAC in aqueous solution, TFE/isopropyl alcohol, and TFE/EMImCl .
Chemical Reactions Analysis
The compound has been used in the synthesis of ion exchange resins . It has also been used in the construction of chitosan-based double-network antibacterial hydrogels . The hydrogels had remarkable compression resistance, withstanding a high strain of 85% with excellent shape recovery .
Physical And Chemical Properties Analysis
The compound has a density of 1.105 g/mL at 25 °C and a refractive index of 1.469 . It is available as a 75 wt. % solution in H2O .
科学的研究の応用
Coating Industry
“(2-(Methacryloyloxy)ethyl)trimethylammonium chloride” is widely used in the coating industry . It can be used to create coatings with unique properties such as improved adhesion, corrosion resistance, and enhanced color durability.
Plastics Production
This compound plays a significant role in the production of plastics . It can be used as a monomer in the polymerization process to produce plastics with improved mechanical strength and chemical resistance.
Paints and Inks
In the production of paints and inks, “(2-(Methacryloyloxy)ethyl)trimethylammonium chloride” is used to enhance the stability of the product, improve the color brightness, and increase the product’s resistance to environmental factors .
Rubber Industry
This compound is used in the rubber industry to improve the vulcanization process, which results in rubber products with superior elasticity and durability .
Leather Industry
In the leather industry, “(2-(Methacryloyloxy)ethyl)trimethylammonium chloride” is used in the tanning process to enhance the softness, durability, and water resistance of the leather products .
Cosmetics and Soaps
This compound is used in the production of cosmetics and soaps due to its surfactant properties . It helps to improve the texture and stability of these products.
Paper Industry
“(2-(Methacryloyloxy)ethyl)trimethylammonium chloride” is used in the paper industry as a sizing agent to improve the paper’s resistance to water, increase its printability, and enhance its overall quality .
Analytical Chemistry
In analytical chemistry, this compound is used for the photometric determination of gold, cerium, free chlorine, nitrate, manganese, nitrite, chromium salts, copper salts, cobalt, mercury, and cyanide in the air .
作用機序
Target of Action
(2-(Methacryloyloxy)ethyl)trimethylammonium chloride, also known as METAC, is a quaternary ammonium compound . Its primary targets are microorganisms, including both Gram-positive and Gram-negative bacteria . It interacts with the cell membranes of these microorganisms, disrupting their structure and function .
Mode of Action
METAC acts as a cationic surfactant . It binds to the negatively charged bacterial cell wall, leading to changes in the cell membrane’s permeability . This disruption can result in leakage of cell contents, ultimately causing cell death .
Biochemical Pathways
Its antimicrobial action suggests that it interferes with essential biological processes in bacteria, such as nutrient uptake, protein synthesis, and dna replication .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of METAC is limited. As a water-soluble compound , it is expected to have good bioavailability when used in aqueous solutions
Result of Action
The primary result of METAC’s action is its potent antimicrobial activity. It has been shown to effectively kill a wide range of bacteria . This makes it a valuable component in products like antibacterial coatings and water treatment solutions .
Action Environment
The efficacy and stability of METAC can be influenced by environmental factors. For instance, its antimicrobial activity may be affected by the presence of other ions in the solution . Additionally, METAC is stable under normal storage conditions, but it may undergo hazardous spontaneous polymerization under certain conditions .
特性
IUPAC Name |
trimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18NO2.ClH/c1-8(2)9(11)12-7-6-10(3,4)5;/h1,6-7H2,2-5H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRHXZLALVWBDKH-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
26161-33-1, 33611-56-2 (Parent) | |
| Record name | Methacryloyloxyethyltrimethylammonium chloride homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26161-33-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3027586 | |
| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trimethylammonio)ethyl methacrylate chloride | |
CAS RN |
5039-78-1, 26161-33-1 | |
| Record name | [2-(Methacryloyloxy)ethyl]trimethylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5039-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005039781 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Polyquaternium 37 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026161331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2-(Methacryloyloxy)ethyl)trimethylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3027586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-(methacryloyloxy)ethyl]trimethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.394 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(TRIMETHYLAMMONIO)ETHYL METHACRYLATE CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PP88R88K3O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





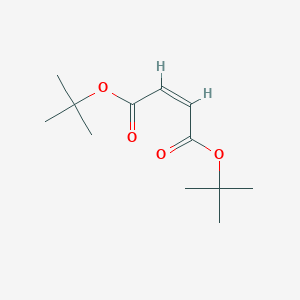

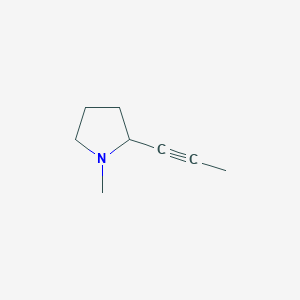

![2-cyano-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B52004.png)
